molecular formula C15H22N2O4S B492782 N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide CAS No. 690245-97-7

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

Cat. No. B492782
CAS RN: 690245-97-7
M. Wt: 326.4g/mol
InChI Key: USOXBDVQIVJLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C15H22N2O4S . It has an average mass of 326.411 Da and a monoisotopic mass of 326.130035 Da .


Molecular Structure Analysis

The molecular structure of “N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide” consists of a 1-azepanyl ring attached to a methoxybenzenesulfonamide group via a 2-oxoethyl linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide” include a molecular formula of C15H22N2O4S, an average mass of 326.411 Da, and a monoisotopic mass of 326.130035 Da .

Scientific Research Applications

Antitumor Activity

Sulfonamide compounds, including variants structurally related to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, have been extensively evaluated for their antitumor properties. These studies have utilized cell-based antitumor screens and flow cytometric cell cycle analysis, identifying compounds that act as potent cell cycle inhibitors. For instance, sulfonamide-based compounds such as E7010 and E7070 have demonstrated significant antitumor activity, disrupting tubulin polymerization or causing cell cycle arrest in various cancer cell lines, respectively. Such findings underline the potential of sulfonamide derivatives in cancer therapy, highlighting their ability to target specific cellular pathways and disrupt cancer cell proliferation (Owa et al., 2002).

Chemical Synthesis and Reactivity

The reactivity and synthesis of sulfonamide derivatives, including those similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, have been a subject of interest in the field of organic chemistry. Research has focused on developing novel chlorinating reagents and studying their reactivity with various organic compounds to achieve chlorinated products. This area of study is crucial for understanding the chemical behavior of sulfonamide derivatives and their potential applications in synthetic chemistry (Xiao-Qiu Pu et al., 2016).

Structural Analysis

The structural analysis of sulfonamide derivatives, akin to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, provides insights into their molecular conformations and intermolecular interactions. Studies involving crystallography and Hirshfeld surface analysis have been conducted to understand the molecular structures of sulfonamide derivatives, revealing consistent conformational patterns and hydrogen-bonding motifs across different compounds. Such analyses are essential for comprehending the structural basis of their biological activities and chemical reactivities (Purandara et al., 2018).

Enzyme Inhibition

Research into the enzyme inhibitory properties of sulfonamide derivatives, including those structurally similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, has shown promising results. These compounds have been evaluated for their potential to inhibit key enzymes involved in various biological processes, such as acetylcholinesterase. Such studies are vital for the development of therapeutic agents targeting specific enzymes implicated in diseases like Alzheimer's (Abbasi et al., 2018).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-13-7-6-8-14(11-13)22(19,20)16-12-15(18)17-9-4-2-3-5-10-17/h6-8,11,16H,2-5,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXBDVQIVJLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.